molecular formula C11H8BrF3N2O2 B1444780 Ethyl 6-bromo-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate CAS No. 1121051-30-6

Ethyl 6-bromo-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate

Cat. No.: B1444780
CAS No.: 1121051-30-6
M. Wt: 337.09 g/mol
InChI Key: BMKLQGPQEMMMBB-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate is a heterocyclic compound with significant potential in various scientific fields. It is characterized by the presence of a bromine atom, a trifluoromethyl group, and an imidazo[1,2-A]pyridine core, making it a valuable scaffold in medicinal chemistry .

Preparation Methods

The synthesis of Ethyl 6-bromo-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate typically involves the cycloisomerization of N-propargylpyridiniums under ambient, aqueous, and metal-free conditions. This method is promoted by sodium hydroxide and provides a high yield in a short reaction time . Industrial production methods often involve the condensation of 2-aminopyridines with α-bromoketones or α-chloroketones, followed by functionalization through metal-catalyzed coupling reactions .

Chemical Reactions Analysis

Ethyl 6-bromo-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide, palladium catalysts, and various nucleophiles. Major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 6-bromo-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 6-bromo-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 6-bromo-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate is unique due to its specific functional groups and imidazo[1,2-A]pyridine core. Similar compounds include:

These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the unique properties of this compound .

Properties

IUPAC Name

ethyl 6-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrF3N2O2/c1-2-19-10(18)8-5-17-4-6(12)3-7(9(17)16-8)11(13,14)15/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMKLQGPQEMMMBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=C(C=C(C2=N1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50732349
Record name Ethyl 6-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50732349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1121051-30-6
Record name Ethyl 6-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50732349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 6-bromo-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate
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Ethyl 6-bromo-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate
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Ethyl 6-bromo-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate
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Ethyl 6-bromo-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate
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Ethyl 6-bromo-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate

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